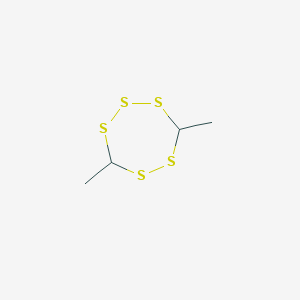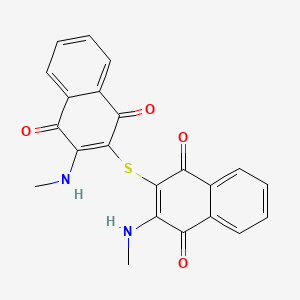![molecular formula C16H14O3 B14341789 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 105438-05-9](/img/structure/B14341789.png)
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring fused with a pyran ring, with ethyl and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α,β-enones . Another approach is based on the 1,2-addition of hydroxynaphthazarins to α,β-enals . These reactions typically require acid-catalysis conditions and are carried out in solvents like ethanol with catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthopyrans with different functional groups.
Scientific Research Applications
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique structural features make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism by which 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s dihydropyran structural group is known to exhibit pronounced biological activity, including antioxidant and antimicrobial effects . It can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione: A hydroxylated derivative with similar biological activities.
6,9-Dihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione:
6,9-Dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione: A chlorinated derivative with enhanced biological activity.
Uniqueness
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
105438-05-9 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-ethyl-2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C16H14O3/c1-3-10-8-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-9(10)2/h4-9H,3H2,1-2H3 |
InChI Key |
BYNTXRQRPHPVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)


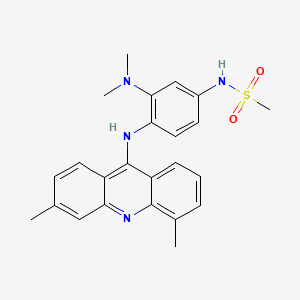
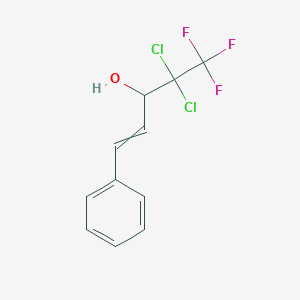
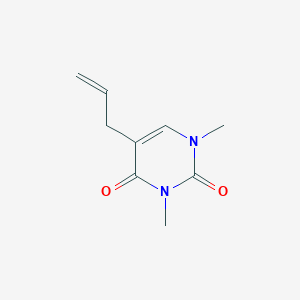
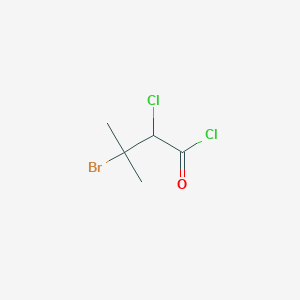

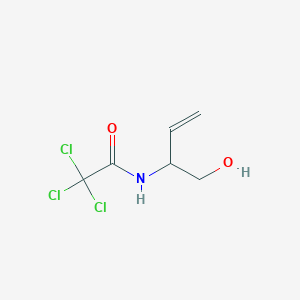
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
